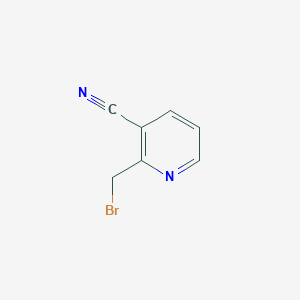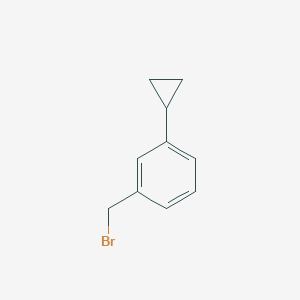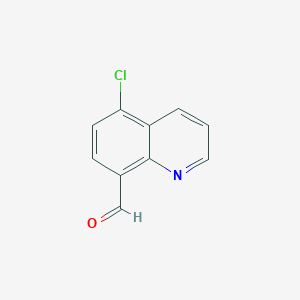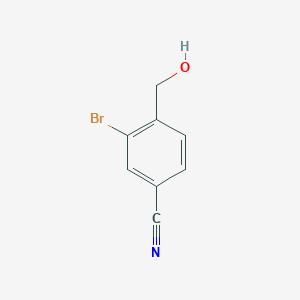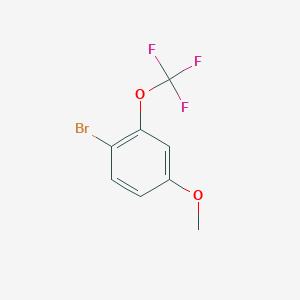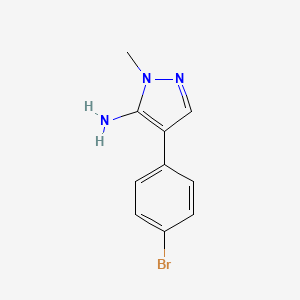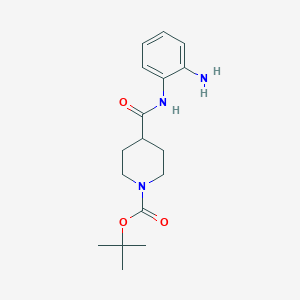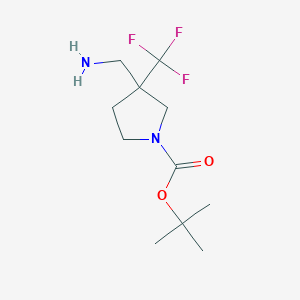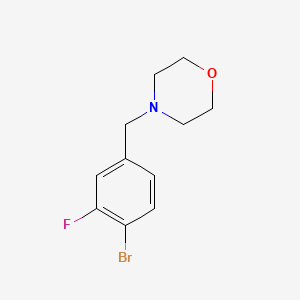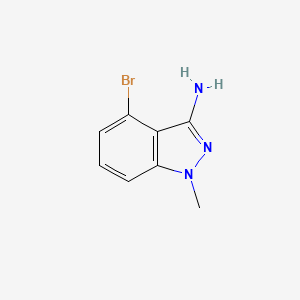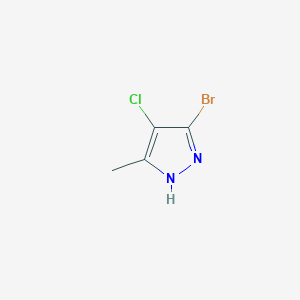![molecular formula C15H14O B1524727 4-Propanal-[1,1'-Biphenyl] CAS No. 75677-09-7](/img/structure/B1524727.png)
4-Propanal-[1,1'-Biphenyl]
Übersicht
Beschreibung
Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell .
Molecular Structure Analysis
The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of [1,1’-Biphenyl]-4-propanal would likely include a propanal group attached to the biphenyl core.Chemical Reactions Analysis
Biphenyl compounds can undergo various types of chemical reactions, including oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
Biphenyl is characterized by properties such as density, color, hardness, melting and boiling points, and electrical conductivity . The exact physical and chemical properties of [1,1’-Biphenyl]-4-propanal would depend on the specific structure of the compound.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
In der pharmazeutischen Forschung ist 4-Propanal-[1,1'-Biphenyl] ein wichtiger Ausgangsstoff für die Synthese verschiedener pharmazeutischer Wirkstoffe (APIs). Seine Struktur findet sich in vielen Medikamenten wieder, die entzündungshemmende, antibakterielle und antimykotische Eigenschaften aufweisen . Forscher nutzen es, um neue Medikamente zu entwickeln, die möglicherweise eine Vielzahl von Krankheiten behandeln können, von häufigen Infektionen bis hin zu schwereren Erkrankungen wie Krebs.
Materialwissenschaft
Der Biphenylkern von 4-Propanal-[1,1'-Biphenyl] ist entscheidend für die Entwicklung fortschrittlicher Materialien. Er wird bei der Herstellung von fluoreszierenden Schichten in organischen Leuchtdioden (OLEDs) verwendet, die für hochauflösende Displays unerlässlich sind . Darüber hinaus ist es ein Baustein für Flüssigkristalle, die in einer Vielzahl von Anzeigetechnologien verwendet werden.
Entwicklung von Agrochemikalien
Agrochemikalien wie Pestizide und Herbizide enthalten oft Biphenylderivate aufgrund ihrer Stabilität und biologischen Aktivität. 4-Propanal-[1,1'-Biphenyl] kann modifiziert werden, um Verbindungen zu erzeugen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen, was zu einer Steigerung der landwirtschaftlichen Produktivität und der Ernährungssicherheit beiträgt .
Umweltwissenschaften
Obwohl es keine direkte Anwendung findet, liefert die Untersuchung von Biphenylverbindungen, darunter 4-Propanal-[1,1'-Biphenyl], Einblicke in Umweltverschmutzer wie polychlorierte Biphenyle (PCB). Das Verständnis des chemischen Verhaltens und der Transformation von Biphenylen hilft bei der Bewertung und Minderung der Umweltbelastung durch PCBs .
Biomedizinische Forschung
Biarylstrukturen, wie sie in 4-Propanal-[1,1'-Biphenyl] vorkommen, sind in biologisch aktiven Naturprodukten häufig anzutreffen. Diese Verbindung kann verwendet werden, um die Funktion dieser Naturstoffe in der biomedizinischen Forschung nachzuahmen oder zu untersuchen. Sie kann helfen, neue Behandlungen zu entdecken, indem die Wechselwirkung zwischen Biarylverbindungen und biologischen Zielen verstanden wird .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of [1,1’-Biphenyl]-4-propanal are the PD-1/PD-L1 pathways . These pathways play a crucial role in the immune response, particularly in the regulation of T-cell activity. By interacting with these pathways, [1,1’-Biphenyl]-4-propanal can influence immune responses, potentially impacting various biological processes and disease states.
Mode of Action
[1,1’-Biphenyl]-4-propanal interacts with its targets, the PD-1/PD-L1 pathways, by inhibiting their activity . This inhibition can lead to changes in immune response, potentially enhancing the body’s ability to fight off certain diseases. The exact nature of these changes can vary depending on several factors, including the specific biological context and the presence of other interacting molecules.
Biochemical Pathways
The action of [1,1’-Biphenyl]-4-propanal affects several biochemical pathways. Notably, it influences the phenylpropanoid biosynthesis pathway , which is involved in the production of various secondary metabolites . Downstream effects of this interaction can include changes in the levels of these metabolites, potentially impacting various biological processes and disease states.
Pharmacokinetics
The pharmacokinetics of [1,1’-Biphenyl]-4-propanal, like those of many other compounds, involve its absorption, distribution, metabolism, and excretion (ADME) . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The action of [1,1’-Biphenyl]-4-propanal at the molecular and cellular levels results in several effects. For example, its interaction with the PD-1/PD-L1 pathways can lead to changes in immune response . Additionally, its influence on the phenylpropanoid biosynthesis pathway can result in changes in the levels of various secondary metabolites . These effects can have various downstream impacts on biological processes and disease states.
Action Environment
The action, efficacy, and stability of [1,1’-Biphenyl]-4-propanal can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. Additionally, biological factors, such as the specific biological context and the presence of other interacting molecules, can influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
3-(4-phenylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJDVSWMEVFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698893 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75677-09-7 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[1,1'-biphenyl]-4-yl}propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



